![molecular formula C18H21N3O2S B4894128 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide, also known as MPT0B392, is a novel small molecule compound that has been identified as a potential anticancer agent. It belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide is not fully understood. However, it has been suggested that 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histones, resulting in the repression of gene transcription. Inhibition of HDACs by 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has also been shown to have low toxicity towards normal cells. However, one of the limitations of using 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide in lab experiments is its poor solubility in water, which can make it difficult to formulate for in vivo studies.
将来の方向性
There are several future directions for the study of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the molecular targets of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide and the identification of biomarkers that can predict the response to 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide treatment. Furthermore, the in vivo efficacy and toxicity of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide need to be evaluated in animal models before clinical trials can be initiated. Finally, the combination of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide with other anticancer agents needs to be investigated to determine whether it can enhance the efficacy of existing chemotherapy drugs.
合成法
The synthesis of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide involves a multistep process that starts with the reaction of 4-methylthiobenzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)-3-pyridinylmethanol in the presence of a base to obtain the desired benzamide derivative. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has been extensively studied for its anticancer properties. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer cells. 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition to its anticancer properties, 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has also been studied for its anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
4-methylsulfanyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-24-16-6-4-14(5-7-16)18(22)20-13-15-3-2-8-19-17(15)21-9-11-23-12-10-21/h2-8H,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGRYSMGWFVZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)

![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
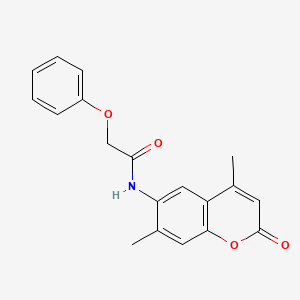
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)
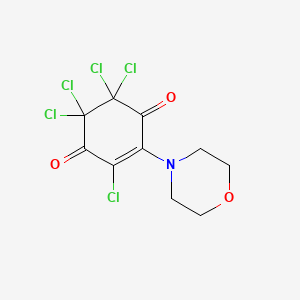
![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)
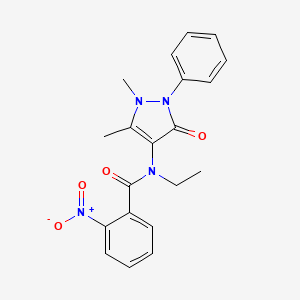
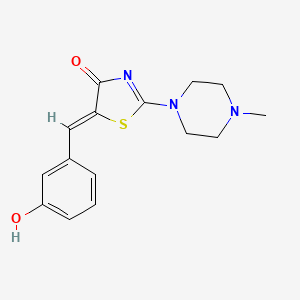
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
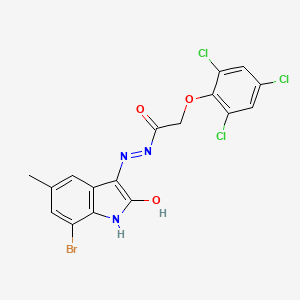
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)